![molecular formula C10H15N3O5 B1238103 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL CAS No. 56932-45-7](/img/structure/B1238103.png)
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its unique structure and properties It is characterized by the presence of tris(hydroxymethyl)methyl and nitro groups attached to a phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the reaction of tris(hydroxymethyl)methylamine with 4-nitro-1,2-phenylenediamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or water, and may require the use of catalysts or specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tris(hydroxymethyl)methyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N1-(Tris(hydroxymethyl))methyl-4-amino-1,2-phenylenediamine: Similar structure but with an amino group instead of a nitro group.
N1-(Tris(hydroxymethyl))methyl-4-chloro-1,2-phenylenediamine: Contains a chloro group instead of a nitro group.
Uniqueness
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of both tris(hydroxymethyl)methyl and nitro groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
56932-45-7 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(2-amino-4-nitroanilino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15N3O5/c11-8-3-7(13(17)18)1-2-9(8)12-10(4-14,5-15)6-16/h1-3,12,14-16H,4-6,11H2 |
InChI Key |
PQJDXVDLMFCBQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO |
Key on ui other cas no. |
56932-45-7 |
Synonyms |
N(1)-(tris(hydroxymethyl))methyl-4-nitro-o-phenylenediamine N1-(tris(hydroxymethyl))methyl-4-nitro-1,2-phenylenediamine THMN-PDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


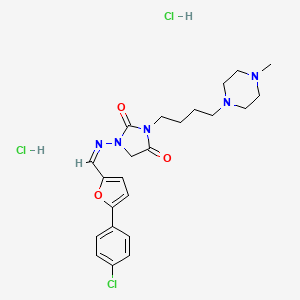
![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
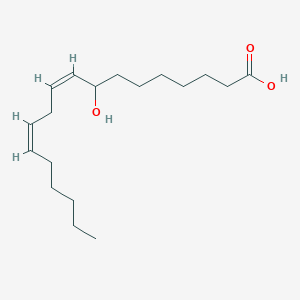
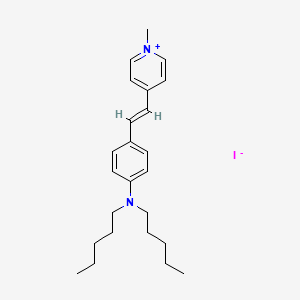
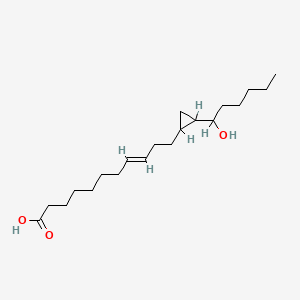
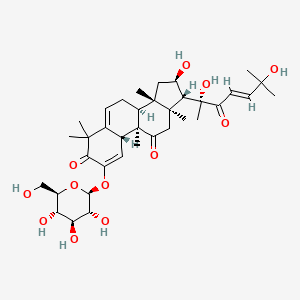
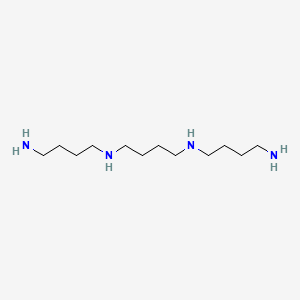


![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)
![ethyl 2-[(4E)-4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)
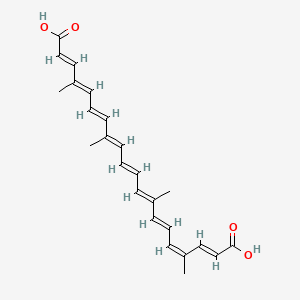
![benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate](/img/structure/B1238043.png)
